molecular formula C10H20O4Si B1291815 O-(tert-Butyl-dimethylsilyl)succinic acid CAS No. 885519-54-0

O-(tert-Butyl-dimethylsilyl)succinic acid

Cat. No.: B1291815
CAS No.: 885519-54-0
M. Wt: 232.35 g/mol
InChI Key: HFFHEVRPYUXVLD-UHFFFAOYSA-N
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Description

O-(tert-Butyl-dimethylsilyl)succinic acid is an organosilicon compound with the molecular formula C10H20O4Si. It is a derivative of succinic acid where one of the carboxyl groups is protected by a tert-butyl-dimethylsilyl group. This compound is often used in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(tert-Butyl-dimethylsilyl)succinic acid typically involves the reaction of succinic anhydride with tert-butyl-dimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Succinic anhydride+tert-Butyl-dimethylsilyl chlorideO-(tert-Butyl-dimethylsilyl)succinic acid\text{Succinic anhydride} + \text{tert-Butyl-dimethylsilyl chloride} \rightarrow \text{this compound} Succinic anhydride+tert-Butyl-dimethylsilyl chloride→O-(tert-Butyl-dimethylsilyl)succinic acid

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the silyl-protected carboxyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde derivatives.

    Substitution: The tert-butyl-dimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Products include silyl-protected succinic acid derivatives.

    Reduction: Products include silyl-protected alcohols or aldehydes.

    Substitution: Products include various silyl-protected derivatives depending on the nucleophile used.

Scientific Research Applications

O-(tert-Butyl-dimethylsilyl)succinic acid has several applications in scientific research:

    Chemistry: Used as a protecting group for carboxyl groups in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals where protection of functional groups is necessary.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(tert-Butyl-dimethylsilyl)succinic acid involves the protection of carboxyl groups through the formation of a stable silyl ether. This protection prevents unwanted reactions at the carboxyl group during synthetic processes. The tert-butyl-dimethylsilyl group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the carboxyl group.

Comparison with Similar Compounds

  • tert-Butyldimethylsilyl chloride
  • tert-Butyldimethylsilyl trifluoromethanesulfonate
  • tert-Butyldimethylsilanol

Uniqueness: O-(tert-Butyl-dimethylsilyl)succinic acid is unique due to its specific application in protecting carboxyl groups in succinic acid derivatives. Its stability and ease of removal make it a valuable reagent in organic synthesis compared to other silyl-protected compounds.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4Si/c1-10(2,3)15(4,5)14-9(13)7-6-8(11)12/h6-7H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFHEVRPYUXVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646193
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-54-0
Record name 1-[(1,1-Dimethylethyl)dimethylsilyl] butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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